
1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- is an organic compound with the molecular formula C12H4F6. It consists of two benzene rings connected by a single bond, with six fluorine atoms substituted at the 2, 2’, 4, 4’, 6, and 6’ positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction: It can undergo oxidation to form biphenyl quinones or reduction to form biphenyl diols, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products include halogenated biphenyls or nitro-biphenyls.
Oxidation: Products include biphenyl quinones.
Reduction: Products include biphenyl diols.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the production of fluorinated polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a diagnostic agent.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another fluorinated biphenyl with ten fluorine atoms, known for its high stability and unique chemical properties.
1,1’-Biphenyl, 2,2’,4,4’,5,6’-hexachloro-: A chlorinated biphenyl with six chlorine atoms, used in various industrial applications.
Uniqueness
1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- is unique due to its specific substitution pattern with six fluorine atoms, which imparts distinct chemical and physical properties. Its high thermal stability, resistance to oxidation, and unique reactivity make it valuable in applications where other biphenyl derivatives may not be suitable .
Propiedades
Número CAS |
41860-46-2 |
|---|---|
Fórmula molecular |
C12H4F6 |
Peso molecular |
262.15 g/mol |
Nombre IUPAC |
1,3,5-trifluoro-2-(2,4,6-trifluorophenyl)benzene |
InChI |
InChI=1S/C12H4F6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H |
Clave InChI |
GJEWKLJUCIECPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


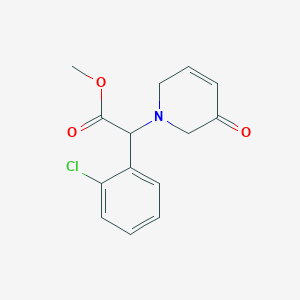
![Ethyl 2-[(diphenylmethylene)amino]propanoate](/img/structure/B13893175.png)
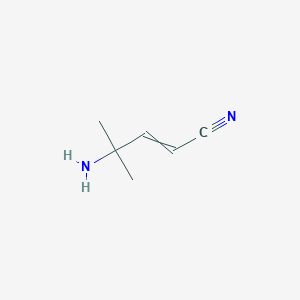
![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)
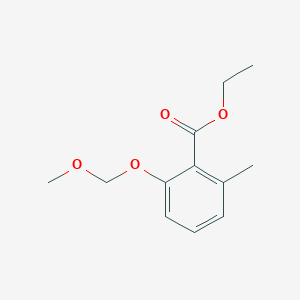
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
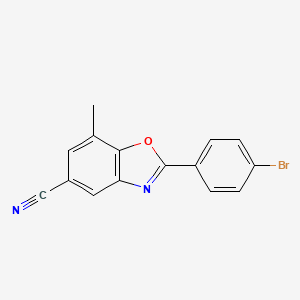
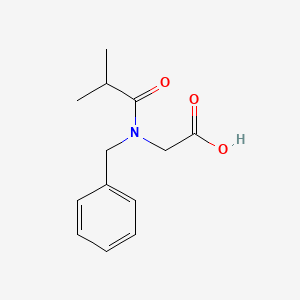
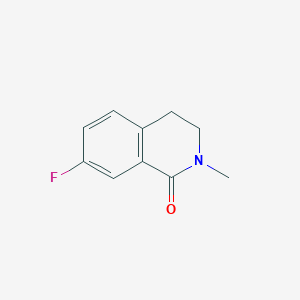
![N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13893247.png)
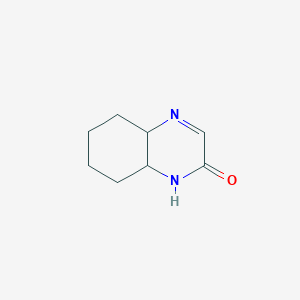
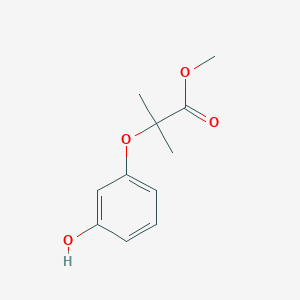
![4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester](/img/structure/B13893275.png)

